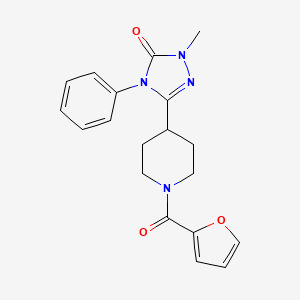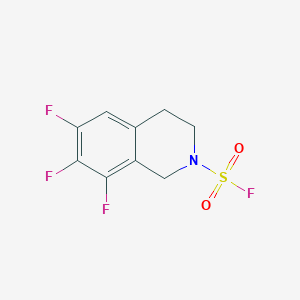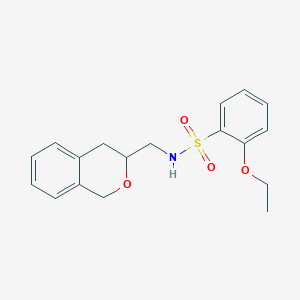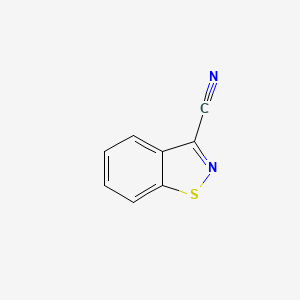![molecular formula C18H25NO2 B2961525 tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate CAS No. 185525-51-3](/img/structure/B2961525.png)
tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate” is a spiro compound, which means it has two rings sharing a single atom. In this case, the shared atom is part of both an indene ring and a piperidine ring. The tert-butyl group and the carboxylate group are attached to the nitrogen atom of the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spiro configuration, with the indene and piperidine rings sharing a single atom. The presence of the tert-butyl group and the carboxylate group on the piperidine ring would also be notable features.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylate group, which is a good nucleophile and could participate in various reactions. The indene ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylate group could make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Researchers have reported the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, employing a streamlined synthesis process. This process involves regioselective pyrazole alkylation and a Curtius rearrangement, leading to the synthesis of compounds with potential for inhibiting acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism (Huard et al., 2012).
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones
Another study explored a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This synthesis involves high-yielding steps such as anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis. The method provides insights into the synthesis of complex spiro compounds that could have applications in medicinal chemistry and drug design (Freund & Mederski, 2000).
Sila-Analogues of σ Ligands
Research on sila-analogues of σ ligands, which replace the carbon spirocenter with a silicon atom, has shown potential applications in neuroscience. These studies provide valuable insights into the structural and pharmacological properties of silicon-containing compounds, contributing to the development of novel central nervous system (CNS) receptor ligands (Tacke et al., 2003).
Intermediate for Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method for this compound was established, highlighting its significance in the development of novel anticancer therapies (Zhang et al., 2018).
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
This compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. The synthesis process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcases the versatility of tert-butyl piperidine-1-carboxylate derivatives in medicinal chemistry and drug development (Kong et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)12-14-6-4-5-7-15(14)13-18/h4-7H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRARTKCUKUVFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)
![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide](/img/structure/B2961449.png)
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)
![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)





![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)